

An In-depth Technical Guide to 2-(3-Bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)propan-1-ol

CAS No.: 81310-68-1

Cat. No.: B057261

[Get Quote](#)

An Essential Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-(3-bromophenyl)propan-1-ol**, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, including its CAS number and PubChem CID, and presents a thorough analysis of its physicochemical properties. Two primary synthetic routes, Grignard reaction and reduction of a carboxylic acid precursor, are discussed in detail, complete with step-by-step experimental protocols. Furthermore, this guide outlines established analytical methodologies for the characterization and quality control of **2-(3-bromophenyl)propan-1-ol**, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The critical role of this molecule as a building block in the development of novel therapeutics is explored, with a focus on its applications in medicinal chemistry. Safety protocols and handling procedures are also provided to ensure its proper and safe use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of this versatile chiral molecule.

Chemical Identity and Physicochemical Properties

2-(3-Bromophenyl)propan-1-ol is a substituted aromatic alcohol that serves as a valuable precursor in the synthesis of various pharmaceutical agents. Its chemical structure consists of a propan-1-ol backbone attached to a benzene ring at the second carbon, with a bromine atom at the meta-position of the phenyl group.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 81310-68-1 | [1] |
| PubChem CID | 12802909 | [2] |
| Molecular Formula | C ₉ H ₁₁ BrO | [2] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not explicitly stated, but expected to be soluble in organic solvents | |
| pKa | Not available | |

Synthesis of 2-(3-Bromophenyl)propan-1-ol

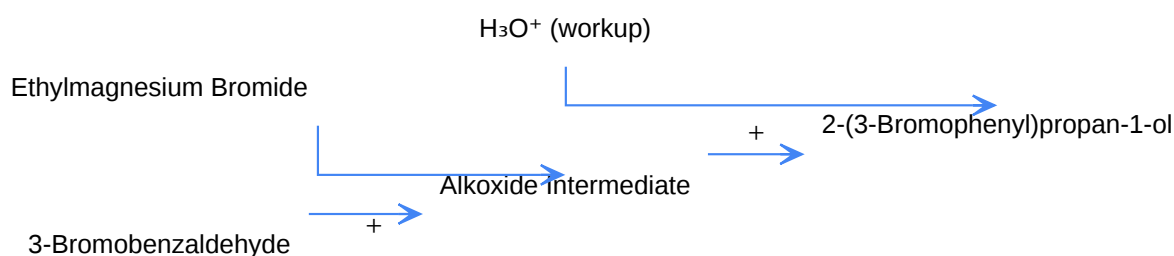
The synthesis of **2-(3-bromophenyl)propan-1-ol** can be achieved through several routes. The two most common and practical methods involve a Grignard reaction with a suitable aldehyde or the reduction of a corresponding carboxylic acid or its ester derivative.

Synthesis via Grignard Reaction

The Grignard reaction provides a direct and efficient method for the formation of the carbon-carbon bond necessary to construct the 2-phenylpropan-1-ol scaffold. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For the

synthesis of **2-(3-bromophenyl)propan-1-ol**, the reaction of 3-bromobenzaldehyde with ethylmagnesium bromide is a logical and effective strategy.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(3-Bromophenyl)propan-1-ol** via Grignard Reaction.

Experimental Protocol:

Materials:

- 3-Bromobenzaldehyde
- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, three-necked, flame-dried
- Reflux condenser

- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

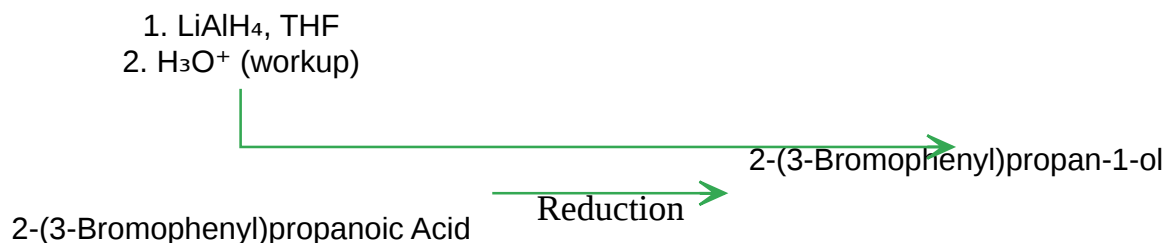
Procedure:

- **Preparation of Ethylmagnesium Bromide:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight exotherm. Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
- **Reaction with 3-Bromobenzaldehyde:** Cool the freshly prepared Grignard reagent in an ice bath. Dissolve 3-bromobenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Work-up and Purification:** Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Reduction of 2-(3-Bromophenyl)propanoic Acid

An alternative synthetic route involves the reduction of 2-(3-bromophenyl)propanoic acid or its corresponding ester. This method is particularly useful if the carboxylic acid is readily available. Strong reducing agents like lithium aluminum hydride (LiAlH_4) are typically employed for this transformation.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(3-Bromophenyl)propan-1-ol** via Reduction.

Experimental Protocol:

Materials:

- 2-(3-Bromophenyl)propanoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 2M solution
- Sodium hydroxide (NaOH), 2M solution
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, three-necked, flame-dried

- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere.
- **Addition of Carboxylic Acid:** Dissolve 2-(3-bromophenyl)propanoic acid in anhydrous THF and add it to the dropping funnel. Add the carboxylic acid solution dropwise to the stirred suspension of LiAlH_4 at a rate that maintains a gentle reflux.
- **Reaction Completion and Work-up:** After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH_4 by the sequential and slow dropwise addition of water, followed by 2M NaOH solution, and then more water. A granular precipitate should form.
- **Isolation and Purification:** Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized **2-(3-bromophenyl)propan-1-ol** are critical for its use in subsequent reactions. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **2-(3-bromophenyl)propan-1-ol**.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the methyl protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.
- ^{13}C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the chiral carbon, the methylene carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of **2-(3-bromophenyl)propan-1-ol** and for separating its enantiomers.

- Purity Analysis: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water is suitable for determining the purity of the compound. UV detection is typically employed.
- Chiral Separation: To separate the enantiomers of **2-(3-bromophenyl)propan-1-ol**, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for this type of separation.^{[3][4][5]} The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving good resolution.^{[3][4]}

Applications in Drug Development

2-(3-Bromophenyl)propan-1-ol serves as a versatile chiral building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, which allows for the introduction of diverse substituents.

The chiral nature of this intermediate is of particular importance, as the biological activity of many drugs is highly dependent on their stereochemistry. The use of enantiomerically pure

building blocks like (R)- or (S)-**2-(3-bromophenyl)propan-1-ol** allows for the stereoselective synthesis of drug candidates, which can lead to improved efficacy and reduced side effects.[6]

While specific examples of marketed drugs derived directly from **2-(3-bromophenyl)propan-1-ol** are not readily available in the public domain, its structural motif is present in various classes of bioactive molecules. For instance, substituted phenylpropanolamines are known to have a range of pharmacological activities. The bromo-substituted phenylpropanol scaffold can be a key component in the synthesis of novel compounds targeting a variety of receptors and enzymes. The introduction of a bromine atom can also enhance the pharmacological properties of a molecule, a strategy often employed in drug design.[1]

Safety and Handling

2-(3-Bromophenyl)propan-1-ol should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[6]
- Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves should be worn when handling this compound.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

2-(3-Bromophenyl)propan-1-ol is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its synthesis can be reliably achieved through established methods such as the Grignard reaction and the reduction of carboxylic acids. The ability to introduce a bromine atom and a chiral center in a single molecule makes it a powerful tool for medicinal chemists. This technical guide provides the essential information

for the synthesis, characterization, and safe handling of **2-(3-bromophenyl)propan-1-ol**, enabling its effective utilization in the quest for novel and improved therapeutics.

References

- **2-(3-bromophenyl)propan-1-ol** (C₉H₁₁BrO). PubChemLite. Available at: [\[Link\]](#)
- 3-(2-Bromophenyl)-1-propanol. Zibo Wanrungrun Polymer Material Co., Ltd. Available at: [\[Link\]](#)
- Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. Available at: [\[Link\]](#)
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [\[Link\]](#)
- HPLC METHODOLOGY MANUAL. University of Notre Dame. Available at: [\[Link\]](#)
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [\[Link\]](#)
- 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. HETEROCYCLES. Available at: [\[Link\]](#)
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [\[Link\]](#)
- WO 2007/101841 A2. Google Patents.
- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
- T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2,7]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI. Available at: [\[Link\]](#)

- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Available at: [\[Link\]](#)
- Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-[[5-(4-). AJPRD. Available at: <https://ajprd.com/index.php/journal/article/view/1217>
- propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Doc Brown's Chemistry. Available at: [\[Link\]](#)
- Selective formation of propan-1-ol from propylene via a chemical looping approach. Royal Society of Chemistry. Available at: [\[Link\]](#)
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [\[Link\]](#)
- 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 2-(3-bromophenyl)propan-1-ol (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. padproject.nd.edu [padproject.nd.edu]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. bocsci.com [bocsci.com]

- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-Bromophenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057261/docs#an-in-depth-technical-guide-to-2-3-bromophenyl-propan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)